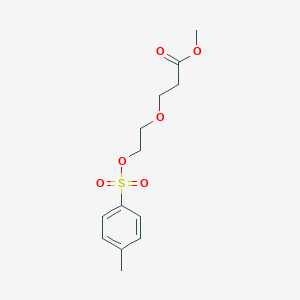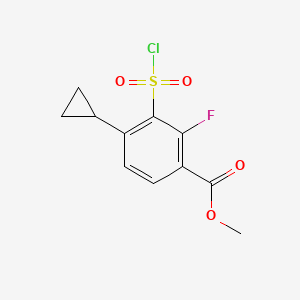
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a chlorosulfonyl group attached to a benzoate structure, which also includes a cyclopropyl and a fluorine substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate typically involves the chlorosulfonylation of a suitable benzoate precursor. One common method involves the reaction of 3-(cyclopropyl)-4-fluorobenzoic acid with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
化学反应分析
Types of Reactions
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Oxidative cleavage of the cyclopropyl ring can be achieved using strong oxidizing agents, resulting in the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide, and mild bases such as triethylamine are added to neutralize the by-products.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol are used under anhydrous conditions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are employed.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: Sulfonamide derivatives.
Oxidation Reactions: Carboxylic acid derivatives.
科学研究应用
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the introduction of sulfonyl groups into various substrates. It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用机制
The mechanism of action of Methyl 3-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic attack by various biological molecules, leading to the formation of covalent bonds. The compound can modify proteins by reacting with amino acid residues such as lysine or cysteine, thereby altering their function. This reactivity makes it a valuable tool for studying protein interactions and enzyme mechanisms.
相似化合物的比较
Similar Compounds
Chlorosulfonyl isocyanate: A versatile reagent in organic synthesis with similar reactivity due to the presence of the chlorosulfonyl group.
6-Chlorosulfonylbenzoxazolin-2-ones: Compounds with similar sulfonylation reactions and applications in medicinal chemistry.
Uniqueness
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate is unique due to the presence of the cyclopropyl and fluorine substituents, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent for specific synthetic applications.
属性
分子式 |
C11H10ClFO4S |
|---|---|
分子量 |
292.71 g/mol |
IUPAC 名称 |
methyl 3-chlorosulfonyl-4-cyclopropyl-2-fluorobenzoate |
InChI |
InChI=1S/C11H10ClFO4S/c1-17-11(14)8-5-4-7(6-2-3-6)10(9(8)13)18(12,15)16/h4-6H,2-3H2,1H3 |
InChI 键 |
GVRJWOVJHSVHHU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C(=C(C=C1)C2CC2)S(=O)(=O)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Phenylimidazo[2,1-b]thiazole](/img/structure/B13925633.png)

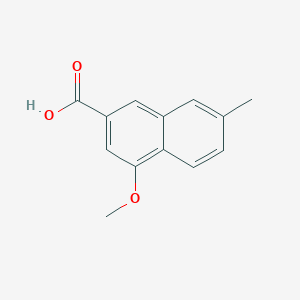
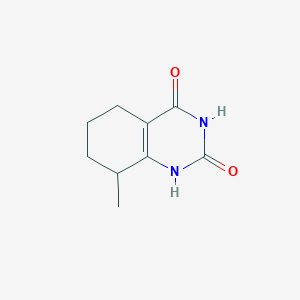
![4-(5-Amino-1H-[1,2,4]triazol-3-ylamino)-N,N-dimethyl-benzenesulfonamide](/img/structure/B13925669.png)

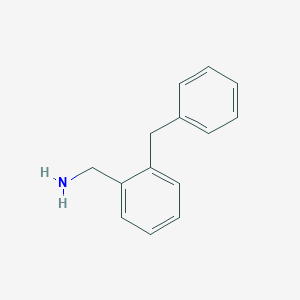
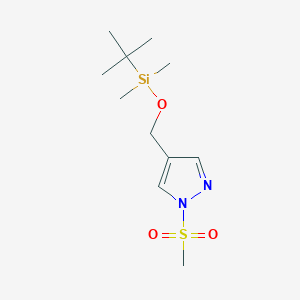
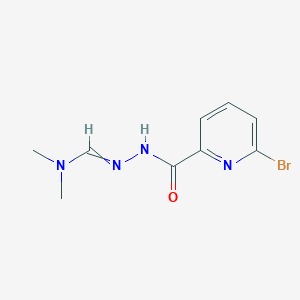

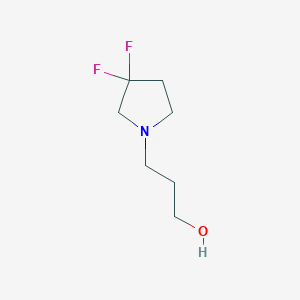
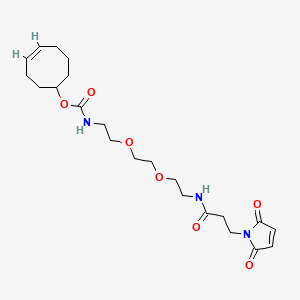
![4-[(6-Methyl-3-pyridinyl)methyl]benzenamine](/img/structure/B13925723.png)
